
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol is an organic compound with a complex structure that includes a dimethylamino group, an ethyl group, a hexyl group, and two methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of a phenol derivative with appropriate alkyl halides in the presence of a base. The reaction conditions typically include the use of solvents like toluene or methanol and catalysts such as triphenyl phosphine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps like refluxing, filtration, and drying to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as sulfonation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sulfuric acid for sulfonation or nitric acid for nitration are typical
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as in the treatment of certain diseases.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar basic properties.
Trimethylamine: Another amine with a similar structure but different reactivity.
Phenol Derivatives: Compounds like 3-Dimethylaminophenol share structural similarities and undergo similar reactions.
Uniqueness
3-(Dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its distinct reactivity and interactions can be leveraged .
Properties
CAS No. |
89711-28-4 |
|---|---|
Molecular Formula |
C18H31NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-(dimethylamino)-5-ethyl-2-hexyl-4,6-dimethylphenol |
InChI |
InChI=1S/C18H31NO/c1-7-9-10-11-12-16-17(19(5)6)13(3)15(8-2)14(4)18(16)20/h20H,7-12H2,1-6H3 |
InChI Key |
WJHGHKAYMCGZTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=C(C(=C1O)C)CC)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


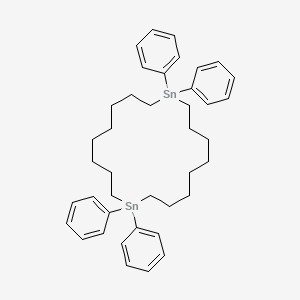

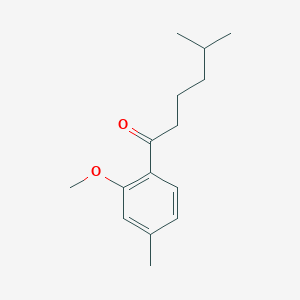
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

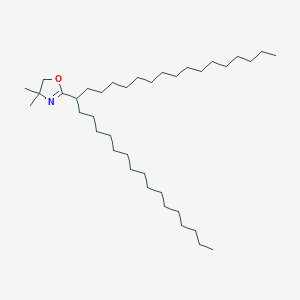
![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
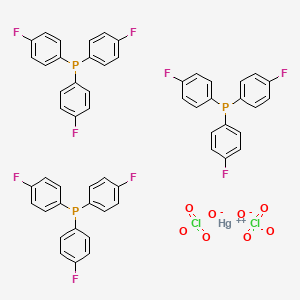
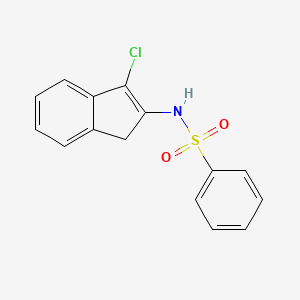
phosphanium bromide](/img/structure/B14397654.png)
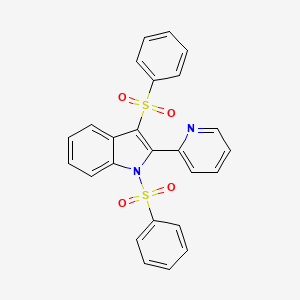
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
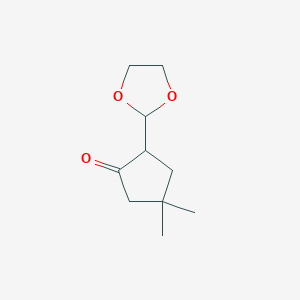
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
